![molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8](/img/structure/B1302434.png)
Thieno[3,2-b]thiophene-2-carbohydrazide
Overview
Description
Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound. It is a five-membered ring containing two nitrogen atoms, a sulfur atom, and two carbon atoms. The molecular weight is 198.27 .
Synthesis Analysis
The synthesis of heterocyclic aldehydes based on the thieno[3,2-b]thiophene core, including Thieno[3,2-b]thiophene-2-carbohydrazide, has been reported in the literature . The synthesis involves Suzuki coupling .Molecular Structure Analysis
The molecular formula of Thieno[3,2-b]thiophene-2-carbohydrazide is C7H6N2OS2 . The InChI code is 1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) .Chemical Reactions Analysis
Heterocyclic aldehydes, such as Thieno[3,2-b]thiophene-2-carbohydrazide, show a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .Physical And Chemical Properties Analysis
Thieno[3,2-b]thiophene-2-carbohydrazide is a solid at room temperature . It has a boiling point of 188-190°C .Scientific Research Applications
Pharmacological Applications
Thieno[3,2-b]thiophene derivatives, including Thieno[3,2-b]thiophene-2-carbohydrazide, have been found to have diverse biological activities . They have been evaluated for their in vitro antioxidant potential, α-glucosidase and β-glucuronidase inhibition, and anticancer activity against PC-3 cell lines .
Organic Semiconductor Applications
Thieno[3,2-b]thiophene derivatives are used in the design of novel nonlinear optical (NLO) systems . They have been vigorously investigated for their unusual physical, chemical, and biological properties . They are also used as effective p-type semiconductors for organic field-effect transistors (OFETs) .
Material Science Applications
Thieno[3,2-b]thiophene derivatives are utilized in material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thieno[3,2-b]thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Solar Cells
Thieno[3,2-b]thiophene derivatives find potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .
Synthesis of Donor-Acceptor Copolymers
Thieno[3,2-b]thiophene may be used as conjugated side chains in the synthesis of donor-acceptor copolymers .
Safety and Hazards
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYHEKHGPYQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372341 | |
Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2-carbohydrazide | |
CAS RN |
685114-87-8 | |
Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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